1-Azidohex-4-YN-3-OL

Description

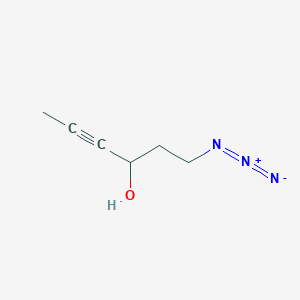

Structure

2D Structure

3D Structure

Properties

CAS No. |

851113-01-4 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

1-azidohex-4-yn-3-ol |

InChI |

InChI=1S/C6H9N3O/c1-2-3-6(10)4-5-8-9-7/h6,10H,4-5H2,1H3 |

InChI Key |

BBJTVDLOHSCSJX-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(CCN=[N+]=[N-])O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Azidohex 4 Yn 3 Ol

Retrosynthetic Disconnections for 1-Azidohex-4-yn-3-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available, or easily accessible precursors. For this compound, the key functional groups—azide (B81097), alkyne, and hydroxyl—provide several logical points for disconnection.

Strategies Involving Azide Introduction

A primary retrosynthetic disconnection involves the carbon-nitrogen bond of the azide group. The most common and direct method for introducing an azide is through nucleophilic substitution (S_N2) of a suitable leaving group by an azide salt. This leads to a precursor containing a leaving group, such as a halide or a sulfonate ester, at the C1 position.

Another powerful strategy for the synthesis of 1,2-azido alcohols is the ring-opening of an epoxide. cmu.edunih.govorganic-chemistry.orgchemrevlett.comorganic-chemistry.org This disconnection reveals a terminal epoxide and an azide source as the key precursors. The regioselectivity of the epoxide opening is a critical consideration in this approach. cmu.edusemanticscholar.org

Strategies Involving Alkyne Introduction

The carbon-carbon triple bond can be formed through various methods, but a common retrosynthetic strategy for propargylic alcohols is the addition of an acetylide to an aldehyde. organic-chemistry.orgnih.govbeilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org Disconnecting the C2-C3 bond reveals an azido-aldehyde and a metallated alkyne, such as lithium or magnesium acetylide. This approach allows for the direct installation of the hydroxyl and alkyne functionalities in a single step.

Strategies Involving Hydroxyl Group Installation

The hydroxyl group is often introduced concurrently with one of the other functional groups. For instance, the aforementioned addition of an acetylide to an aldehyde directly furnishes the hydroxyl group. organic-chemistry.orgnih.govbeilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org Alternatively, a retrosynthetic strategy could involve the reduction of a corresponding ketone. This would lead to an azido-alkynyl ketone as a precursor. However, the selective reduction of the ketone in the presence of an alkyne would need to be considered.

Precursor-based Synthetic Approaches to this compound

Based on the retrosynthetic analysis, several forward synthetic approaches can be proposed. These routes are categorized based on the nature of the key precursor.

Synthesis from Halogenated Precursors

A plausible route to this compound can commence from a precursor bearing a halogen atom at the C1 position. This halogen can be displaced by an azide ion in a classic S_N2 reaction.

A potential synthetic sequence could start with the propargylation of crotonaldehyde (B89634) to yield a hex-4-en-1-yn-3-ol derivative. Subsequent functional group manipulations would be necessary to introduce the azide functionality. A more direct approach would involve starting with a halogenated propargyl alcohol derivative.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1-Chloro-2-propyne, Crotonaldehyde | Organometallic reagent (e.g., Grignard, organolithium), ether solvent, low temperature | 1-Chlorohex-4-en-1-yn-3-ol |

| 2 | 1-Chlorohex-4-en-1-yn-3-ol | Sodium azide (NaN₃), polar aprotic solvent (e.g., DMF, DMSO) | 1-Azidohex-4-en-1-yn-3-ol |

| 3 | 1-Azidohex-4-en-1-yn-3-ol | Hydrogenation catalyst (e.g., Lindlar's catalyst), H₂ | This compound |

Alternatively, a more direct precursor would be 1-chloro-hex-4-yn-3-ol. The synthesis of this precursor could be achieved by the reaction of a chloro-substituted acetylide with crotonaldehyde. The subsequent azidation would yield the target molecule.

Synthesis via Carbonyl Group Transformations

This approach hinges on the formation of the propargylic alcohol moiety through the reaction of an organometallic alkyne with an aldehyde. A key precursor in this strategy would be an azido-aldehyde.

A potential route could begin with a protected 3-azidopropanal (B1279046). Reaction with a propynyl (B12738560) Grignard or lithium reagent would afford the protected this compound, which can then be deprotected to yield the final product.

Another viable pathway involves the initial synthesis of a suitable epoxide. The ring-opening of an epoxide with an azide nucleophile is a well-established method for preparing azido (B1232118) alcohols. cmu.edunih.govorganic-chemistry.orgchemrevlett.comorganic-chemistry.org For instance, starting from hex-1-en-4-yn-3-ol, epoxidation of the double bond followed by regioselective ring-opening with sodium azide could potentially yield the desired product. The regioselectivity of the azide attack on the epoxide ring is a crucial factor, with the nucleophile generally attacking the less substituted carbon under basic or neutral conditions. masterorganicchemistry.com

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Crotonaldehyde | Propynylmagnesium bromide, THF | Hex-1-en-4-yn-3-ol |

| 2 | Hex-1-en-4-yn-3-ol | m-Chloroperoxybenzoic acid (mCPBA), CH₂Cl₂ | 3-(oxiran-2-yl)but-1-yn-1-ol |

| 3 | 3-(oxiran-2-yl)but-1-yn-1-ol | Sodium azide (NaN₃), NH₄Cl, MeOH/H₂O | This compound |

This method offers a potentially efficient route, leveraging the reliability of epoxidation and subsequent nucleophilic ring-opening reactions.

Olefin Functionalization Pathways

A plausible and efficient retrosynthetic approach to this compound involves the functionalization of an olefin precursor. The direct hydroxyazidation of an alkene is a powerful method for the synthesis of β-azido alcohols. chemrevlett.com This strategy would entail the simultaneous introduction of the hydroxyl and azido groups across a double bond in a regio- and stereocontrolled manner.

For the synthesis of this compound, a suitable precursor would be hex-1-en-4-yn-3-ol. The challenge lies in the chemoselective functionalization of the alkene in the presence of the alkyne and hydroxyl functionalities.

Recent advancements have highlighted several catalytic systems capable of mediating such transformations:

Manganese-Catalyzed Aerobic Oxidative Hydroxyazidation: Jiao and coworkers have reported an efficient manganese-catalyzed aerobic oxidative hydroxyazidation of olefins. nih.govmdpi.com This method utilizes air as a green oxidant and demonstrates high reaction efficiency under mild conditions. nih.govmdpi.com The proposed mechanism involves the generation of an azido radical which attacks the alkene, followed by trapping of the resulting radical intermediate with molecular oxygen and subsequent reduction. chemrevlett.commdpi.com A high degree of regioselectivity is often observed, with the azide group adding to the less hindered carbon of the double bond. chemrevlett.com

Iodine-Catalyzed Hydroxyazidation: An iodine-catalyzed synthesis of 1,2-azidoalcohols has also been developed. nih.gov This approach can proceed via different mechanisms depending on the reaction conditions, sometimes involving DMF as the oxygen source to produce syn-1,2-azidoalcohols. chemrevlett.com

The application of these methods to a precursor like hex-1-en-4-yn-3-ol would require careful optimization to ensure the desired regioselectivity and to avoid competing reactions involving the alkyne or the existing alcohol.

| Catalyst System | Oxidant | Key Features | Potential Applicability to this compound Synthesis |

| MnBr₂ | Air/O₂ | Mild conditions, high efficiency, good functional group tolerance. nih.govmdpi.com | High potential for direct conversion of an appropriate enyne alcohol precursor. |

| I₂ | H₂O₂/TBHP | Utilizes readily available reagents. nih.gov | Regioselectivity would need to be carefully controlled. |

| Dichlorotin oxide | TMSN₃/BTSP | Catalytic system for direct olefin functionalization. mdpi.com | Offers an alternative metal-catalyzed pathway. |

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of a molecule with multiple reactive centers like this compound necessitates stringent control over chemo- and regioselectivity.

Chemoselectivity: The primary challenge is to perform reactions on one functional group without affecting the others. For instance, in the olefin functionalization pathway, the catalyst must selectively activate the C=C double bond over the C≡C triple bond. Similarly, when introducing the azide group, typically via nucleophilic substitution with an azide source like sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), the reaction conditions must be tailored to avoid unwanted side reactions. baseclick.eumdpi.com The azide group itself is highly energetic and can undergo cycloaddition with the alkyne, a reaction famously known as "click chemistry". numberanalytics.com While this is a powerful reaction for creating triazoles, it represents an undesired intramolecular or intermolecular side reaction in the synthesis of the target compound. Therefore, protecting group strategies or carefully chosen reaction conditions are paramount.

Regioselectivity: In the context of the hydroxyazidation of an unsymmetrical olefin precursor, regioselectivity refers to the control of which carbon atom forms the bond with the azide and which with the hydroxyl group. As noted, many modern hydroxyazidation reactions exhibit excellent regioselectivity, which can be predicted based on electronic and steric factors of the substrate and the reaction mechanism. chemrevlett.commdpi.com For example, radical-mediated azidation of a terminal alkene typically results in the azide adding to the terminal carbon. chemrevlett.com

Furthermore, the synthesis of the alkyne moiety itself must be considered. If constructed via the addition of an acetylide to an aldehyde, the regiochemistry is inherently controlled. For example, the addition of the lithium salt of propyne (B1212725) to 3-azidopropanal would, after workup, yield the desired carbon skeleton with the functional groups in the correct relative positions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are crucial for the development of sustainable and efficient synthetic processes. mit.edunih.gov These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. mit.edunih.gov

Solvent-Free and Aqueous Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. mit.edu

Aqueous Methodologies: The azide-alkyne cycloaddition, a potential side-reaction in this synthesis, can often be carried out in aqueous environments, which reduces the reliance on organic solvents. baseclick.eu This principle can be extended to other steps. For instance, some enzymatic reactions or metal-catalyzed reactions can be performed in water. acs.org

Solvent-Free Conditions: Mechanochemistry, such as ball milling, has emerged as a powerful technique for conducting reactions without solvents. mit.edumdpi.com For example, solvent-free copper-catalyzed azide-alkyne cycloadditions have been successfully demonstrated, offering high yields and easy product isolation. mdpi.comrsc.org A simple multicomponent reaction to form α-aminophosphonates from azides has also been achieved under solvent-free conditions. organic-chemistry.org Applying these techniques to the synthesis of this compound could significantly improve its environmental footprint. acs.org

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgnumberanalytics.com

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 numberanalytics.com

Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions which generate stoichiometric byproducts. numberanalytics.comjocpr.com "Click chemistry" reactions are prime examples of atom-economical transformations. jocpr.comacs.org

To illustrate, consider a hypothetical synthesis of this compound from 3-azidopropanal and the lithium salt of propyne:

| Reactants | Product | Byproducts | Theoretical Atom Economy |

| C₃H₅N₃O + C₃H₃Li | C₆H₉N₃O | LiOH (after aqueous workup) | ~82% |

Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production introduces significant challenges, particularly concerning safety, cost, and robustness.

Safety: Organic azides are high-energy compounds and can be explosive, especially when subjected to heat or shock. dtic.milresearchgate.net The handling of large quantities of azides requires specialized safety protocols. researchgate.net A major concern is the potential formation of hydrazoic acid (HN₃), a highly toxic and explosive substance, if azides are exposed to strong acids. researchgate.net

Continuous Flow Chemistry: A modern approach to mitigate the hazards associated with azide chemistry is the use of continuous flow reactors. teknoscienze.comacs.org In a flow system, only small amounts of the hazardous material are reacting at any given time, which significantly reduces the risk of a thermal runaway. teknoscienze.com This technology allows for better control over reaction parameters such as temperature and mixing, often leading to higher yields and purity. teknoscienze.comacs.org The scale-up is achieved by running the process for a longer duration rather than increasing the reactor volume, which enhances safety. acs.org

Chemical Transformations and Reactivity of 1 Azidohex 4 Yn 3 Ol

Reactivity of the Azide (B81097) Functionality in 1-Azidohex-4-YN-3-OL

The azide group (–N₃) is an excellent functional group for introducing nitrogen into organic molecules. nottingham.ac.uk It can act as a nucleophile, participate in cycloaddition reactions, or serve as a precursor to amines and iminophosphoranes. kit.edu The reactivity of the azide in this compound is central to its application in creating more complex molecular architectures.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of modern organic chemistry, forming a stable 1,2,3-triazole ring. wikipedia.org This transformation, particularly its catalyzed version, is the premier example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com The azide group of this compound readily participates in these reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov The reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide array of functional groups. organic-chemistry.orgbeilstein-journals.org The azide functionality of this compound can react with various terminal alkynes in the presence of a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.org This reaction covalently links the this compound molecule to another molecule bearing an alkyne. idtdna.com

Table 1: Representative CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |

| This compound | Phenylacetylene | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH | 1-(1-(Hex-4-yn-3-ol))-4-phenyl-1H-1,2,3-triazole |

| This compound | Propargyl Alcohol | Cu(I) salt | Various organic solvents | 1-(1-(Hex-4-yn-3-ol))-4-(hydroxymethyl)-1H-1,2,3-triazole |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. precisepeg.com This reaction occurs between an azide and a strained cyclic alkyne, such as a cyclooctyne (B158145) derivative (e.g., DIBO, BCN), without the need for a catalyst. d-nb.info The release of ring strain provides the driving force for the reaction, which is fast, selective, and bioorthogonal. d-nb.infonih.gov The azide group of this compound can be effectively ligated to molecules functionalized with a strained alkyne, making it a useful tool for bioconjugation. precisepeg.com

Table 2: Representative SPAAC Reaction with this compound

| Reactant 1 | Reactant 2 (Strained Alkyne) | Conditions | Product |

| This compound | Dibenzocyclooctynol (DIBO) | Room Temperature, No Catalyst | Fused Triazole adduct of DIBO and this compound |

| This compound | Bicyclo[6.1.0]non-4-yne (BCN) | Room Temperature, No Catalyst | Fused Triazole adduct of BCN and this compound |

While this compound itself contains both an azide and an alkyne, they are positioned in a way that makes intramolecular cycloaddition less favorable than intermolecular reactions. However, derivatives of this structure are well-suited for intramolecular cycloadditions. For instance, a closely related compound, 6-azidohex-1-yne, can undergo an intramolecular Huisgen cycloaddition to form the fused bicyclic system 4,5,6,7-tetrahydro- organic-chemistry.orgd-nb.inforesearchgate.nettriazolo[1,5-a]pyridine. mdpi.com This transformation can be achieved either thermally or through copper catalysis. mdpi.com This demonstrates that by modifying the carbon backbone of this compound, it can serve as a precursor to complex heterocyclic scaffolds via intramolecular cyclization. mdpi.comresearchgate.net

A fundamental transformation of the azide group is its reduction to a primary amine. This reaction is highly valuable in synthesis as azides are often considered stable and protected forms of amines. nottingham.ac.uk The reduction of the azide in this compound yields 1-aminohex-4-yn-3-ol, a useful bifunctional building block. Several methods can accomplish this transformation.

The Staudinger reduction is a mild and widely used method, involving the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate, which is then hydrolyzed in water to produce the amine and the corresponding phosphine oxide. sigmaaldrich.com Other common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) and reduction with hydride reagents like lithium aluminum hydride (LiAlH₄).

Table 3: Methods for the Reduction of this compound

| Reagent(s) | Reaction Name | Product |

| 1. PPh₃2. H₂O | Staudinger Reduction | 1-Aminohex-4-yn-3-ol |

| H₂, Pd/C | Catalytic Hydrogenation | 1-Aminohex-4-yn-3-ol |

| LiAlH₄ | Hydride Reduction | 1-Aminohex-4-yn-3-ol |

Beyond simple reduction, the azide group of this compound can participate in more sophisticated ligation and bond-forming reactions.

The Staudinger ligation is a powerful bioorthogonal reaction for forming a stable amide bond. ysu.amthermofisher.com It is a modification of the Staudinger reduction where the phosphine reagent contains an ortho-ester group. sigmaaldrich.com When this compound reacts with this specialized phosphine, the intermediate aza-ylide undergoes a rapid intramolecular cyclization and rearrangement to form a stable amide linkage, avoiding hydrolysis to the amine. nih.govysu.am This reaction is instrumental in chemical biology for labeling biomolecules. thermofisher.com

The Aza-Wittig reaction provides a pathway to form imines. wikipedia.org The azide of this compound first reacts with a phosphine (like PPh₃) to form an iminophosphorane (aza-ylide) with the loss of N₂ gas. beilstein-journals.org This intermediate can then react with an aldehyde or ketone in a manner analogous to the standard Wittig reaction. The result is the formation of an imine (C=N bond) and triphenylphosphine oxide. wikipedia.org This reaction allows the nitrogen atom from the original azide to be incorporated into a new double bond system. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Exogenous Alkynes

Reduction Chemistry of the Azide Group to Amines

Reactivity of the Alkyne Functionality in this compound

The chemical behavior of this compound is dictated by its three key functional groups: a primary azide (-N₃), a secondary propargylic alcohol (-CH(OH)-), and an internal alkyne (-C≡C-). The focus of this section is the reactivity of the carbon-carbon triple bond. As a region of high electron density, the alkyne functionality is susceptible to a variety of chemical transformations, most notably addition reactions and transition metal-catalyzed processes. Its nature as an internal, asymmetric alkyne, coupled with the electronic influence of the adjacent hydroxyl group, governs the regiochemical and stereochemical outcomes of its reactions. Furthermore, the presence of the azide group introduces the possibility of intramolecular reactions and influences the compound's stability and reaction compatibility.

Electrophilic Additions to the Alkyne

The π-bonds of the alkyne in this compound can act as a nucleophile, reacting with electrophilic reagents. However, electrophilic additions to alkynes are often observed to be less rapid than those to correspondingly substituted alkenes. msu.edulibretexts.org This is attributed to the formation of a high-energy vinylic carbocation intermediate.

Hydration: The addition of water across the triple bond, known as hydration, typically requires catalysis by a strong acid, often in the presence of a mercury(II) salt (e.g., HgSO₄) to promote the reaction. libretexts.org For an unsymmetrical internal alkyne such as this compound, the initial electrophilic attack by H⁺ (or addition of Hg²⁺) can occur at either of the two sp-hybridized carbons (C-4 or C-5). This leads to the formation of two different enol intermediates, which then tautomerize to the corresponding ketone products. Consequently, a mixture of two regioisomeric ketones is the expected outcome. libretexts.org

An alternative method, hydroboration-oxidation, involves the use of a sterically hindered borane (B79455) (like disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org This procedure also converts internal alkynes into ketones, and for an unsymmetrical alkyne, a mixture of products would be anticipated. libretexts.org

| Reaction | Reagents | Expected Products |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | 1-Azidohexan-4-one and 1-Azidohexan-3-one |

| Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | 1-Azidohexan-4-one and 1-Azidohexan-3-one |

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne proceeds via electrophilic addition. The reaction with one equivalent of HX would yield a mixture of vinyl halides. libretexts.org Due to the two possible sites of initial protonation (C-4 and C-5) and the possibility of both syn- and anti-addition, a complex mixture of up to four isomeric products (two regioisomers, each as E/Z stereoisomers) could be formed. libretexts.org The addition of a second equivalent of HX typically follows Markovnikov's rule, adding to the same carbon as the first halogen, to produce a geminal dihalide. libretexts.org

| Reaction | Reagents (1 eq.) | Potential Products (Vinyl Halides) |

| Hydrochlorination | HCl | (E/Z)-1-Azido-5-chlorohex-4-en-3-ol and (E/Z)-1-Azido-4-chlorohex-4-en-3-ol |

| Hydrobromination | HBr | (E/Z)-1-Azido-5-bromohex-4-en-3-ol and (E/Z)-1-Azido-4-bromohex-4-en-3-ol |

Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in addition reactions. masterorganicchemistry.com The addition of one equivalent of the halogen typically occurs with anti-stereoselectivity, proceeding through a bridged halonium ion intermediate. libretexts.orgmasterorganicchemistry.com This results in the formation of a (E)-dihaloalkene. The reaction of this compound with one mole of bromine would be expected to yield (E)-1-Azido-4,5-dibromohex-4-en-3-ol. The addition of a second equivalent of the halogen would lead to the formation of a tetrahaloalkane, specifically 1-Azido-4,4,5,5-tetrahalohexan-3-ol. masterorganicchemistry.com

| Reaction | Reagents | Expected Product |

| Bromination (1 eq.) | Br₂ | (E)-1-Azido-4,5-dibromohex-4-en-3-ol |

| Chlorination (2 eq.) | 2 Cl₂ | 1-Azido-4,4,5,5-tetrachlorohexan-3-ol |

Hydration and Hydrohalogenation Reactions

Nucleophilic Additions to the Alkyne

Nucleophilic addition to unactivated alkynes is generally less favorable than electrophilic addition because of the electron-rich nature of the triple bond. msu.edu Such reactions typically require highly reactive nucleophiles or activation of the alkyne. The alkyne in this compound is not conjugated to a strong electron-withdrawing group, making it relatively unactivated towards nucleophilic attack. researchgate.net However, transition metal catalysts can facilitate the addition of nucleophiles to alkynes under milder conditions. nih.gov For instance, reactions involving the addition of thiols or amines can sometimes be promoted by silver or gold catalysts.

Transition Metal-Catalyzed Alkyne Functionalizations

The alkyne moiety is a versatile handle for various transition metal-catalyzed transformations, which are fundamental to modern organic synthesis. numberanalytics.commdpi.com

Sonogashira and Heck-type Reactions: The conventional Sonogashira reaction is a cross-coupling between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govorganic-chemistry.org Therefore, it is not directly applicable to the internal alkyne of this compound. While some coupling reactions for internal alkynes exist, they are less general. Similarly, the Heck reaction traditionally involves the coupling of an organic halide with an alkene. mdpi.comorganic-chemistry.org A Heck-type reaction involving an alkyne would proceed via carbopalladation (the insertion of the alkyne into a Pd-R bond), forming a vinylpalladium intermediate. This intermediate could then undergo further transformations, depending on the reaction conditions and the structure of the substrate. libretexts.org

Alkyne Metathesis and Dimerization Reactions

Alkyne Metathesis: This powerful reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by specific metal alkylidyne complexes, typically containing molybdenum or tungsten. wikipedia.org For a single, unsymmetrical internal alkyne like this compound, a self-metathesis reaction would lead to an equilibrium mixture containing the starting material along with two new symmetrical alkynes. wikipedia.org This process is often driven by the removal of a small, volatile product like but-2-yne.

Expected Metathesis Products:

2,9-Diazidodec-5-yne-4,7-diol (from coupling of the azido-containing fragment)

But-2-yne (from coupling of the methyl-containing fragment)

Dimerization Reactions: Propargylic alcohols are known to undergo various dimerization reactions in the presence of transition metal catalysts. mdpi.com Ruthenium complexes, for example, can catalyze the dimerization of propargyl alcohols to yield complex products such as highly substituted benzocyclobutenes through a mechanism involving aromatic C-H activation. mdpi.com Additionally, radical-mediated dimerization can occur under specific conditions, such as upon γ-irradiation, as has been observed in related crystalline diynes. rsc.org The specific products of such reactions are highly dependent on the catalyst and reaction conditions employed.

Reactivity of the Hydroxyl Functionality in this compound

The secondary hydroxyl group at the C-3 position is a key site for various chemical modifications, including oxidation, derivatization, substitution, and elimination reactions.

Oxidation Reactions of the Secondary Alcohol

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-azidohex-4-yn-3-one. This transformation is a standard reaction for secondary alcohols and can be accomplished using a variety of common oxidizing agents. Propargylic alcohols, in general, can be oxidized to the corresponding propargyl aldehydes or ketones. atamanchemicals.com The choice of oxidant is crucial to avoid unwanted side reactions involving the azide or alkyne functionalities. Milder, more selective reagents are generally preferred.

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Ketone |

| Pyridinium dichromate (PDC) | CH₂Cl₂, room temperature | Ketone |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Ketone |

The resulting α,β-alkynyl ketone is a valuable intermediate, as the enone system can participate in various conjugate addition reactions.

Derivatization to Ethers and Esters

The hydroxyl group can be readily converted into ether or ester derivatives. These reactions are often used to protect the alcohol, alter the molecule's properties, or introduce a good leaving group for subsequent reactions.

Esterification: The formation of esters from alcohols is a fundamental transformation. In the context of this compound, esterification can be achieved by reacting the alcohol with a carboxylic acid (or its more reactive derivatives like acyl chlorides or anhydrides) under appropriate catalytic conditions. researchgate.net For instance, sulfonate esters, such as mesylates and tosylates, are particularly important derivatives as they convert the hydroxyl into an excellent leaving group. The synthesis of 1-azidohex-4-yn-3-yl methanesulfonate (B1217627) has been reported, created by reacting the parent alcohol with methanesulfonyl chloride and triethylamine (B128534). nih.gov This demonstrates the selective derivatization of the hydroxyl group without affecting the azide or alkyne.

Etherification: The synthesis of propargylic ethers from propargylic alcohols is another key transformation. Direct etherification can be challenging, but methods such as the Williamson ether synthesis (deprotonation of the alcohol followed by reaction with an alkyl halide) can be employed. More advanced, metal-catalyzed methods have also been developed. For example, copper-catalyzed enantioselective propargylic etherification of related propargylic esters with alcohols has been shown to be effective. acs.org

Table 2: Derivatization Reactions of the Hydroxyl Group

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Esterification (Mesylation) | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Sulfonate Ester |

| Esterification (Acetylation) | Acetic anhydride, Pyridine | Acetate Ester |

| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Alkyl halide (e.g., CH₃I) | Ether |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group itself is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the C-3 carbon, the hydroxyl group must first be converted into a better leaving group. rsc.orgorganic-chemistry.org This is typically achieved by protonation under strongly acidic conditions or, more commonly, by derivatization into a sulfonate ester (e.g., mesylate, tosylate) or a halide.

Once activated, the propargylic position is susceptible to attack by a wide range of nucleophiles. The synthesis of 1-azido-hex-4-yn-3-yl methanesulfonate is a prime example of activating the hydroxyl group for substitution. nih.gov This activated intermediate can then react with various nucleophiles (e.g., halides, cyanides, other azides, organometallics) to displace the mesylate group and form a new C-Nu bond at the propargylic position. These reactions are fundamental for building molecular complexity. core.ac.uk

Participation in Elimination Reactions

Secondary propargylic alcohols can undergo acid-catalyzed elimination reactions, most notably the Meyer-Schuster rearrangement. atamanchemicals.comucl.ac.uk This reaction involves the 1,3-isomerization of a secondary or tertiary propargylic alcohol to form an α,β-unsaturated ketone or aldehyde. sci-hub.se In the case of this compound, treatment with an acid catalyst would likely lead to the formation of 1-azidohexa-3,4-dien-3-one, an allenic ketone, via a carbocation or allene (B1206475) carbocation intermediate.

Alternatively, if the hydroxyl group is first converted to a good leaving group (like a mesylate), base-induced E2 elimination can occur to form an enyne or a dienyne system, depending on the available protons and reaction conditions.

Chemoselectivity and Orthogonal Reactivity in Multifunctional this compound

The presence of three distinct functional groups (azide, alkyne, alcohol) within the same molecule presents both a challenge and an opportunity in synthesis. The key to its utility is the ability to react one functional group selectively while leaving the others untouched, a concept known as chemoselectivity or orthogonal reactivity. numberanalytics.comorganic-chemistry.org

Protecting Group Chemistry in this compound Transformations

In the multistep synthesis involving this compound, the protection of its reactive hydroxyl group is a critical consideration to ensure chemoselectivity. The choice of the protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal. Given the presence of the azide and alkyne functionalities, protecting groups that are stable under conditions that might otherwise react with these groups are paramount.

The hydroxyl group of this compound can be converted to other functional groups to facilitate specific transformations. For instance, its conversion to a mesylate (methanesulfonate) transforms the hydroxyl into a good leaving group for nucleophilic substitution reactions. This is exemplified by the reaction of this compound with methanesulfonyl chloride and triethylamine to yield 1-azidohex-4-yn-3-yl methanesulfonate. organic-chemistry.org

For the temporary masking of the alcohol, several protecting groups are suitable, with silyl (B83357) ethers being a prominent choice due to their ease of installation, stability, and selective deprotection under mild conditions. The use of silyl ethers is compatible with the azide and alkyne moieties present in the molecule. organic-chemistry.org

Below is a table summarizing potential protecting groups for the hydroxyl function of this compound, along with their introduction and cleavage conditions.

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection | Key Characteristics |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH) | Stable to a wide range of reagents, including many oxidizing and reducing agents, as well as organometallic reagents. organic-chemistry.org |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF; or acidic conditions | Offers greater steric hindrance and is generally more stable to acidic conditions than TBDMS. wikipedia.org |

| Benzyl (B1604629) ether | Bn | BnBr, NaH, THF | H₂, Pd/C; or strong acid | Robust protecting group, stable to both acidic and basic conditions. organic-chemistry.org |

| Acetyl ester | Ac | Ac₂O, Pyridine, DMAP | Mild base (e.g., K₂CO₃, MeOH) | Readily introduced and removed, but less stable to nucleophilic and basic conditions. highfine.com |

The selection of a specific protecting group would be contingent on the planned synthetic route. For instance, if subsequent steps involve strongly basic conditions, a silyl ether or a benzyl ether would be preferable to an acetyl ester. Conversely, if hydrogenation is planned, a benzyl ether would be cleaved, and thus a silyl ether might be a more appropriate choice. The orthogonality of protecting groups is a key concept in complex syntheses, allowing for the selective deprotection of one group in the presence of others. organic-chemistry.org

Intramolecular Reaction Pathways and Cascade Reactions involving this compound

The bifunctional nature of this compound, possessing both an azide and an alkyne, makes it an ideal precursor for intramolecular reactions to construct heterocyclic systems. One of the most prominent of these is the intramolecular Huisgen 1,3-dipolar cycloaddition, which can proceed either thermally or under metal catalysis to form a fused triazole ring system. organic-chemistry.orgmdpi.comorganic-chemistry.org

Intramolecular Azide-Alkyne Cycloaddition (IAAC):

The spatial proximity of the azide and alkyne groups in derivatives of this compound allows for an intramolecular [3+2] cycloaddition. This reaction can be triggered by heat or by a copper(I) catalyst. The thermal process often requires elevated temperatures, while the copper-catalyzed version (CuAAC) can proceed at room temperature and is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgbeilstein-journals.orgnih.gov

An example of a thermal intramolecular Huisgen cycloaddition has been reported for a derivative of this compound. Specifically, (6-azidohex-1-yn-3-yl)(tert-butyl)dimethylsilane, an intermediate derived from a related silylated alcohol, undergoes an in situ intramolecular thermal cycloaddition to yield 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro- organic-chemistry.orgorganic-chemistry.orggelest.comtriazolo[1,5-a]pyridine. mdpi.com

Cascade Reactions:

This compound and its derivatives can serve as starting materials for elegant cascade reactions, where a single reaction setup initiates a sequence of transformations to rapidly build molecular complexity.

A notable example involves the conversion of this compound to its mesylate, which is then reacted with various organocuprates. This leads to the formation of 1-azidohexa-3,4-dienes. These azidoallenes are precursors for a thermally initiated cascade cyclization. The cascade is proposed to proceed through the formation of a vinyl nitrene, which then undergoes a series of cyclizations and rearrangements to furnish cyclopentennelated dihydropyrrole products with high stereocontrol. organic-chemistry.org This transformation highlights the potential of this compound in the synthesis of complex nitrogen-containing heterocycles.

The following table summarizes key intramolecular and cascade reactions involving derivatives of this compound.

| Reaction Type | Reactant | Conditions | Product |

| Intramolecular Thermal Huisgen Cycloaddition | (6-Azidohex-1-yn-3-yl)(tert-butyl)dimethylsilane | DMF, 80 °C | 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro- organic-chemistry.orgorganic-chemistry.orggelest.comtriazolo[1,5-a]pyridine mdpi.com |

| Cascade Cyclization | 1-Azido-5-(phenyl)hexa-3,4-diene (derived from this compound) | Thermal | Cyclopentennelated dihydropyrrole organic-chemistry.org |

| Gold-Catalyzed Cascade | 1-(2'-Azidoaryl) propynols (analogous structure) | AuCl₃ | 3-Alkoxy-4-quinolinone rsc.org |

Furthermore, propargylic azides can undergo the Banert cascade, which can proceed through either a sigmatropic or a prototropic pathway depending on the substrate and reaction conditions, leading to the formation of substituted 1,2,3-triazoles. sciendo.commdpi.com While not directly demonstrated on this compound itself, this represents another potential reactive pathway for this versatile molecule. Gold-catalyzed reactions of similar azido-alkynyl alcohols have also been shown to lead to complex heterocyclic frameworks through cascade processes, such as the formation of 3-alkoxy-4-quinolinones from 1-(2'-azidoaryl) propynols. rsc.org These examples underscore the rich and varied reactivity of this compound and its potential for the efficient synthesis of diverse chemical scaffolds.

Applications of 1 Azidohex 4 Yn 3 Ol As a Versatile Synthetic Intermediate

Role in Conjugation Chemistry and Bioconjugation (Focus on Synthetic Methodologies)

Conjugation chemistry involves the covalent linking of two or more molecules to create a new construct with combined or novel properties. The azide (B81097) and alkyne groups in 1-Azidohex-4-yn-3-ol are ideal handles for such transformations, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.org This reaction is highly efficient, selective, and compatible with a wide range of functional groups and reaction conditions, including aqueous environments, making it exceptionally suitable for bioconjugation. researchgate.net

Molecular probes are essential tools for visualizing and tracking biomolecules in complex biological systems. Fluorescent probes, for instance, can be constructed by linking a fluorophore to a molecule that can selectively bind to a target. mdpi.com The structure of this compound is well-suited for creating such reagents.

A synthetic strategy would involve reacting either the azide or the alkyne terminus of this compound with a corresponding alkyne- or azide-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) tag. For example, reacting this compound with an alkyne-modified fluorophore via the CuAAC reaction would yield a fluorescent probe that now bears a terminal azide group. This azide can then be used to label a target biomolecule that has been metabolically or synthetically engineered to contain an alkyne group. mdpi.comnih.gov The central hydroxyl group on the this compound backbone can also be used to modulate the probe's solubility or serve as an additional point for diversification.

Table 1: Synthetic Strategy for Molecular Probe Generation

| Reactant 1 | Reactant 2 (Reporter) | Reaction Type | Product Functionality | Application |

| This compound | Alkyne-Fluorophore | CuAAC | Azide-functionalized fluorescent probe | Fluorescent labeling of alkyne-modified biomolecules |

| Alkyne-Biotin | This compound | CuAAC | Alkyne-functionalized biotin probe with hydroxyl group | Affinity-based purification or detection |

The surface modification of polymeric materials is crucial for creating advanced materials with tailored properties for applications in catalysis, sensing, and biomedicine. nih.govmdpi.com Click chemistry provides an efficient method for grafting molecules onto polymer surfaces or side chains. rsc.org

Polymers synthesized to contain either pendant azide or alkyne groups can be readily functionalized using this compound. For instance, a polymer with azide side chains can be treated with this compound in the presence of a copper(I) catalyst. This reaction grafts the molecule onto the polymer via a stable triazole linkage, introducing both a hydroxyl group and a terminal alkyne at each modification site. nih.gov This "post-functionalization" approach allows for the creation of multifunctional materials where the newly introduced hydroxyls can alter surface hydrophilicity, and the terminal alkynes are available for subsequent orthogonal modifications. nih.gov

Synthesis of Molecular Probes and Labeling Reagents

Utilization in the Synthesis of Complex Organic Molecules

Beyond conjugation, this compound serves as a valuable building block for the de novo synthesis of complex organic structures, including heterocycles, chiral molecules, and macromolecular constructs like dendrimers.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. openaccessjournals.comzioc.ru The most direct application of this compound in this context is the formation of 1,2,3-triazoles. The CuAAC reaction between an azide and a terminal alkyne selectively produces the 1,4-disubstituted triazole isomer. chemie-brunschwig.ch

By reacting this compound with various alkyne-containing partners, a library of triazoles bearing a hydroxy-azido-propyl side chain can be generated. beilstein-journals.orgresearchgate.net This triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final molecule. chemie-brunschwig.ch

The carbon atom at the 3-position of this compound, which bears the hydroxyl group, is a chiral center. The ability to control the three-dimensional arrangement of atoms (stereochemistry) is critical in fields like pharmacology, where different enantiomers of a drug can have vastly different biological effects.

Dendrimers are highly branched, tree-like macromolecules with well-defined structures. mdpi.comnih.gov The bifunctional nature of this compound, having an azide at one end and an alkyne at the other, makes it an ideal AB₂-type monomer for divergent dendrimer synthesis. In this approach, the single azide ("A") of a core molecule can react with two equivalents of a molecule containing an alkyne and two other functional groups ("B₂"). However, a more direct use of this compound involves its sequential addition to a multifunctional core. For example, a core molecule with three alkyne groups could be reacted with three equivalents of this compound to create the first generation (G1) dendrimer, which would have three terminal azide groups ready for further reactions. researchgate.net

Macrocycles, large ring-containing molecules, are also important targets in synthetic chemistry due to their unique conformational properties and biological activities. nih.gov this compound can be used in the construction of macrocycles through intramolecular cyclization or intermolecular reactions with other bifunctional linkers. For instance, reacting a molecule containing two azide groups with a molecule containing two alkyne groups under high dilution conditions can favor the formation of a large ring. This compound could be incorporated into the linear precursors for these macrocyclization reactions.

Precursor for Chirality Introduction and Stereocontrol

Applications in Materials Science and Polymer Chemistry

While direct, extensive studies detailing the applications of this compound in materials science are emerging, its structural motifs suggest significant potential. The principles of polymer modification and the design of advanced materials frequently rely on heterobifunctional molecules that can undergo orthogonal chemical reactions. The presence of the azide, alkyne, and hydroxyl groups in this compound positions it as a prime candidate for such applications.

The modification of pre-existing polymers, or post-polymerization modification, is a powerful strategy to introduce new functionalities and tailor the properties of materials. nih.gov this compound is well-suited for the functionalization of polymer backbones through "grafting to" methodologies. nih.govfrontiersin.orgresearchgate.net In this approach, the hydroxyl group of the compound can be reacted with a complementary functional group on a polymer backbone, thereby tethering the azido-alkyne moiety to the polymer chain.

For instance, polymers containing carboxylic acid, acid chloride, or isocyanate groups can be readily functionalized by forming ester or urethane (B1682113) linkages with the hydroxyl group of this compound. This initial grafting step introduces both azide and alkyne functionalities onto the polymer, which can then be utilized in subsequent "click" reactions. The azide and internal alkyne can participate in intramolecular or intermolecular cycloadditions to form cross-linked networks or can be used to attach other molecules, such as bioactive compounds or imaging agents.

The table below outlines a hypothetical example of polymer functionalization using this compound.

| Polymer Backbone | Activating Agent/Reaction | Functionalized Polymer | Potential Subsequent Reactions |

| Poly(acrylic acid) | Carbodiimide coupling (e.g., DCC/DMAP) | Poly(acrylic acid)-graft-(this compound) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for cross-linking or bioconjugation. |

| Poly(styrene-co-maleic anhydride) | Ring-opening of anhydride | Poly(styrene-co-maleic acid)-graft-(this compound) | Thermal or metal-free azide-alkyne cycloaddition. |

| Hydroxyl-terminated Poly(ethylene glycol) (PEG) | Tosylation followed by etherification | PEG-(1-azidohex-4-yn-3-oxy) derivative | Intramolecular cyclization or polymerization via click chemistry. |

This dual functionality is highly advantageous as it allows for the creation of polymers with a high density of reactive sites, which can be used to create complex, three-dimensional architectures or to attach a variety of different molecules in a controlled manner.

Stimuli-responsive polymers, often referred to as "smart" materials, are polymers that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of specific ions. mdpi.comnih.govmdpi.comnih.gov The unique chemical structure of this compound makes it an attractive building block for the design of such materials.

The triazole ring, which is formed from the azide-alkyne cycloaddition, is known to be a pH-responsive unit and can also coordinate with metal ions. By incorporating this compound into a polymer network, it is possible to create hydrogels or coatings that swell or shrink in response to changes in pH or the presence of metal ions. researchgate.net For example, a hydrogel formed by cross-linking a polymer with this compound could be designed to release a drug in the acidic environment of a tumor. mdpi.com

Furthermore, the hydroxyl group of this compound can be modified to introduce other stimuli-responsive functionalities. For instance, it could be esterified with a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM) to create a dual-responsive material that reacts to both temperature and pH.

The potential for creating responsive materials is summarized in the table below.

| Stimulus | Responsive Moiety | Potential Application |

| pH | Triazole ring | pH-responsive drug delivery, sensors. |

| Metal Ions | Triazole ring | Ion-sensing materials, removable coatings. |

| Temperature | Modification of the hydroxyl group with a thermoresponsive polymer | Temperature-sensitive hydrogels, smart surfaces. |

| Light | Modification of the hydroxyl group with a photo-responsive group | Photo-switchable materials, light-activated drug release. |

The versatility of this compound in this context allows for the rational design of a wide array of functional materials with tailored properties for specific applications in biomedicine, electronics, and coatings.

Functionalization of Polymer Backbones

Development of Novel Reaction Methodologies using this compound

Beyond its applications in materials science, this compound is a valuable tool for the development of new synthetic methods. The presence of multiple, orthogonally reactive functional groups allows for the design of complex, one-pot reactions and cascade sequences.

A notable example is its use in the synthesis of cyclopentennelated dihydropyrroles. In a cascade cyclization reaction, this compound can be converted into an azidopropargylic mesylate, which then undergoes a series of transformations to yield complex heterocyclic products. researchgate.net This type of reaction is highly valuable in medicinal chemistry for the synthesis of alkaloid natural products and their analogues.

The most prominent reaction involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This reaction is exceptionally efficient and specific, allowing for the clean and high-yielding formation of a 1,4-disubstituted triazole ring. The fact that this compound contains both the azide and the alkyne precursor (the propargylic alcohol can be readily converted to a terminal alkyne) within the same molecule opens up possibilities for intramolecular "click" reactions to form cyclic structures, or for "click" polymerization to form polytriazoles. rsc.org

The development of such novel reaction methodologies is crucial for advancing the field of organic synthesis, enabling the construction of complex molecules with greater efficiency and control. The unique combination of functional groups in this compound makes it a powerful platform for discovering and optimizing such transformations.

Theoretical and Computational Investigations of 1 Azidohex 4 Yn 3 Ol and Its Transformations

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule by solving approximations of the Schrödinger equation. rsc.org These methods provide insights into the electronic structure, which dictates the molecule's reactivity. For a molecule like 1-azidohex-4-yn-3-ol, key aspects include the distribution of electron density and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. rsc.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. d-nb.info

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. d-nb.info

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment, calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).

The following interactive table presents hypothetical, yet representative, quantum chemical data for this compound, based on DFT calculations performed on similar structures like aryl-substituted propargylic azides. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -9.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates kinetic stability |

| Chemical Hardness (η) | 4.35 eV | Resistance to electron cloud change |

| Chemical Softness (S) | 0.23 eV⁻¹ | Ease of electron cloud polarization |

| Electronegativity (χ) | 5.15 eV | Electron attracting power |

| Electrophilicity Index (ω) | 3.05 eV | Propensity to accept electrons |

These descriptors collectively suggest that this compound would be a moderately reactive molecule, capable of acting as both an electron donor (from the azide (B81097)/alkyne) and acceptor in various chemical transformations. Local reactivity descriptors, such as Fukui functions derived from Natural Bond Orbital (NBO) analysis, could further pinpoint the most reactive atomic sites, predicting that the terminal nitrogen of the azide and the carbons of the alkyne are key centers for electrophilic and nucleophilic attack. researchgate.net

Mechanistic Investigations of this compound Transformations

Transition State Analysis of Click Reactions

The azide and alkyne functionalities in this compound make it a prime candidate for [3+2] cycloaddition reactions, a cornerstone of "click chemistry". nih.gov These reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are known for their high efficiency and selectivity in forming 1,2,3-triazole rings. chemrxiv.org

Computational chemistry is essential for analyzing the transition states (TS) of these reactions, which are high-energy, transient structures that determine the reaction rate and regioselectivity. acs.org For the CuAAC reaction, DFT calculations have been pivotal in establishing the currently accepted stepwise mechanism, which proceeds through a copper-acetylide intermediate rather than a concerted pathway. d-nb.info This mechanism explains the high regioselectivity observed for the formation of 1,4-disubstituted triazoles.

In the absence of a catalyst, thermal cycloaddition can still occur but often requires higher temperatures and may yield a mixture of 1,4- and 1,5-regioisomers. Theoretical studies on the uncatalyzed reaction of propargylic azides have elucidated the transition state structures and activation barriers. acs.org For a molecule like this compound, an intramolecular cycloaddition is also possible, leading to a bicyclic triazole. However, in intermolecular reactions, the activation free energy (ΔG‡) for the thermal cycloaddition is computationally found to be significant.

A detailed DFT study on the Banert cascade of substituted propargylic azides provides valuable insight into the transition state of the initial rsc.orgrsc.org-sigmatropic rearrangement which competes with and precedes the cycloaddition. acs.orgscribd.com The activation barrier for this step is highly dependent on the electronic nature of the substituents.

| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Notes |

|---|---|---|---|

| Sigmatropic Rearrangement | TSSigmatropic | ~25-30 | Leads to an allenyl azide intermediate, which then cyclizes. |

| Prototropic Rearrangement (Base-catalyzed) | TSPrototropic | ~20-25 | Requires a base to abstract the propargylic proton. |

| Thermal [3+2] Cycloaddition | TSCycloaddition | ~20-25 | Activation energy for the direct, uncatalyzed intermolecular reaction. |

The data indicates that thermal cycloaddition is kinetically competitive with other rearrangement pathways. Transition state analysis reveals that the geometry of the approach of the azide to the alkyne is critical, and the presence of the hydroxyl group in this compound could influence the barrier height through hydrogen bonding with reactants or catalysts.

Reaction Pathway Elucidation for Selective Functionalizations

Beyond click chemistry, the dual functionality of this compound opens up numerous reaction pathways. Computational studies are crucial for mapping the potential energy surfaces of these transformations, identifying intermediates and transition states, and ultimately predicting the conditions required for selective functionalization. libretexts.org

A prime example is the Banert cascade, a reaction of propargylic azides that can proceed through two distinct, competing pathways depending on the reaction conditions and the substrate's electronic properties. acs.orgscribd.com

Sigmatropic Pathway: Under thermal conditions, the propargylic azide can undergo a rsc.orgrsc.org-sigmatropic rearrangement to form a highly reactive triazafulvene or allenyl azide intermediate, which then rapidly undergoes electrocyclization to yield a 1,2,3-triazole.

Prototropic Pathway: In the presence of a base, a prototropic rearrangement can occur. This involves the deprotonation of the carbon bearing the hydroxyl group, followed by protonation at the terminal alkyne carbon to form an allenyl azide, which subsequently cyclizes.

DFT calculations on a series of substituted propargylic azides have shown that electron-withdrawing groups favor the prototropic pathway by acidifying the propargylic proton, while electron-donating groups favor the sigmatropic pathway. acs.org These computational findings allow for the rational selection of reaction conditions to steer the reaction toward a desired product, a key goal in achieving selective functionalization. The hydroxyl group in this compound is expected to have a significant electronic influence on these pathways.

Conformational Analysis and Stereoelectronic Effects in this compound

The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis involves identifying the molecule's stable, low-energy spatial arrangements (conformers) and the energy barriers to rotation around its single bonds. pressbooks.pubgoogle.com For an acyclic molecule like this, there are multiple rotatable bonds, leading to a complex conformational landscape.

Computational methods, often combined with spectroscopic techniques like NMR, are used to explore this landscape. researchgate.net A key conformational feature in this compound is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the alkyne. High-level computational studies on simpler alkynols, such as propargyl alcohol, have confirmed that the gauche conformer, which allows for this OH···π interaction, is the most stable. acs.org This stabilizing interaction would likely favor specific conformations in this compound as well.

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kJ/mol) | Key Interaction |

|---|---|---|---|

| gauche (g-PA) | ~60° | 0.0 (most stable) | Intramolecular OH···π hydrogen bond |

| trans (t-PA) | 180° | ~6.7 | No intramolecular H-bond |

Stereoelectronic effects are stabilizing or destabilizing interactions that arise from the specific spatial arrangement of orbitals. rsc.org In this compound, such effects can significantly influence reactivity. For example, the orientation of the C-N3 bond relative to the C-O bond and the alkyne can create specific donor-acceptor orbital interactions. Hyperconjugation, the interaction of a filled bonding orbital (like σC-H) with an adjacent empty antibonding orbital (like πC≡C), can stabilize certain conformations and activate the molecule for specific reactions. The relative orientation of the azide and hydroxyl lone pairs with the alkyne's π orbitals can influence the alkyne's susceptibility to nucleophilic attack. aip.org

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics describes the electronic behavior of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with their environment (e.g., solvent molecules or other solutes). aip.org MD simulations apply classical mechanics to model the movements and interactions of every atom in a system, providing a dynamic picture of processes like solvation, diffusion, and self-assembly.

For this compound, an amphiphilic molecule with a polar head (OH and N3 groups) and a nonpolar hydrocarbon body, MD simulations would be invaluable for understanding its behavior in solution. Although specific MD studies on this molecule are lacking, simulations of other small amphiphiles in water provide a clear blueprint of the expected findings. rsc.orgnih.govresearchgate.net

An MD simulation of this compound in an aqueous environment would reveal:

Solvation Structure: How water molecules arrange themselves around the solute. Radial distribution functions (RDFs) would show a structured hydration shell, with water forming strong hydrogen bonds with the hydroxyl and azide groups.

Hydrogen Bond Dynamics: The simulation would quantify the number and average lifetime of hydrogen bonds between the molecule and surrounding water, as well as potential intramolecular H-bonds. rsc.org

Hydrophobic Hydration: The simulation would show how water structures itself around the nonpolar hexynyl chain to minimize disruption of its H-bond network, a phenomenon known as hydrophobic hydration.

Aggregation Behavior: At higher concentrations, MD simulations could predict whether this compound molecules self-assemble into aggregates or micelles to sequester their hydrophobic parts from the water, a process driven by the hydrophobic effect.

These simulations provide a bridge between the single-molecule properties calculated by quantum chemistry and the macroscopic behavior observed in experiments, offering a complete, multi-scale understanding of the compound's chemical nature.

Advanced Analytical Methodologies for Mechanistic Elucidation of 1 Azidohex 4 Yn 3 Ol Reactions

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., IR, Raman, NMR)

In situ spectroscopic techniques are indispensable for monitoring the progress of reactions involving 1-Azidohex-4-yn-3-ol in real time, providing a continuous stream of data without the need for sample extraction. bath.ac.uk This approach is particularly valuable for capturing fleeting intermediates and understanding the dynamic evolution of the reaction mixture. bath.ac.uk

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are powerful tools for tracking the functional group transformations that are characteristic of this compound reactions. The distinct vibrational frequencies of the azide (B81097) (N₃) and alkyne (C≡C) groups serve as reliable spectroscopic handles. For instance, in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the disappearance of the characteristic azide stretching vibration (around 2100 cm⁻¹) and the alkyne stretch (around 2200 cm⁻¹) can be monitored simultaneously with the appearance of new bands corresponding to the formation of the 1,2,3-triazole ring. rsc.orgnih.gov In situ Raman spectroscopy has proven especially valuable for monitoring solid-state mechanochemical CuAAC reactions, providing insights into reaction pathways and kinetics. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy offers detailed structural information about reactants, intermediates, and products as the reaction proceeds. bath.ac.uk For reactions of this compound, ¹H and ¹³C NMR can track the changes in the chemical environment of the protons and carbons adjacent to the reacting centers. acs.org For example, the chemical shifts of the protons on the carbon bearing the hydroxyl group and the methylene (B1212753) protons adjacent to the azide group would be expected to change significantly upon cyclization. Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can be employed to differentiate between species of varying sizes in the reaction mixture, aiding in the identification of intermediates and products. bath.ac.uk

A hypothetical in situ monitoring of a CuAAC reaction of this compound could yield the following spectral changes:

| Spectroscopic Technique | Initial State (Reactant) | Final State (Product) |

| FTIR | Strong azide peak (~2100 cm⁻¹), Alkyne peak (~2200 cm⁻¹) | Disappearance of azide and alkyne peaks, Appearance of triazole ring vibrations |

| ¹H NMR | Characteristic signals for protons adjacent to azide and alkyne | Shift in signals for protons near the newly formed triazole ring |

| ¹³C NMR | Resonances for azido- and alkyne-bearing carbons | Disappearance of alkyne carbons, Appearance of triazole ring carbons |

Kinetic Studies and Reaction Order Determination

Kinetic studies are fundamental to elucidating the mechanism of a reaction by providing quantitative information about its rate and the factors that influence it. For reactions involving this compound, such as the CuAAC reaction, determining the reaction order with respect to each reactant (the azide/alkyne, the copper catalyst, and any ligands or additives) is crucial for understanding the catalytic cycle. rsc.org

The rate of reaction can be followed by monitoring the concentration of a reactant or product over time using the in situ spectroscopic methods described above. rsc.org By systematically varying the initial concentrations of each component and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. For example, if doubling the concentration of the copper catalyst doubles the reaction rate, the reaction is first-order with respect to the catalyst.

A simplified, hypothetical kinetic study for a CuAAC reaction of this compound might involve the following experiments and potential outcomes, leading to a proposed rate law.

| Experiment | [this compound] (M) | [Copper Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 2 | 2.0 x 10⁻⁴ |

From this hypothetical data, the reaction is first-order with respect to this compound and first-order with respect to the copper catalyst, leading to the rate law: Rate = k[this compound][Copper Catalyst]. Such studies have shown that for some CuAAC polymerizations, the reaction rate can be dependent on catalyst and initiator concentrations up to a certain loading, beyond which it becomes independent. rsc.org

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique that provides unambiguous evidence for bond-forming and bond-breaking events in a reaction mechanism. acs.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the fate of that atom can be traced throughout the reaction pathway using techniques like mass spectrometry (MS) and NMR spectroscopy. acs.orgnih.gov

In the context of this compound reactions, isotopic labeling can be used to:

Confirm the connectivity of the triazole ring: By labeling one of the nitrogen atoms of the azide group with ¹⁵N, the position of this specific nitrogen in the final triazole product can be determined, confirming the regioselectivity of the cycloaddition. acs.org

Elucidate the role of the catalyst: Labeling the alkyne or azide can help in understanding how these substrates interact with the metal catalyst. acs.org

Trace the origin of atoms in rearrangement products: If this compound undergoes reactions other than cycloaddition, such as rearrangements, isotopic labeling can reveal the migratory pathways of different atoms. nih.gov

For instance, in a study of a copper-catalyzed azide-ynamine cycloaddition, substrates labeled with ¹³C and ¹⁵N were used to monitor the reaction by NMR, providing direct evidence for the proposed mechanism. acs.org Similarly, ¹⁸F labeling is a common strategy in the synthesis of radiotracers for PET imaging, utilizing click chemistry with azide-functionalized molecules. nih.govnih.gov

| Labeled Reactant | Analytical Technique | Mechanistic Insight |

| This compound (¹⁵N labeled azide) | ¹⁵N NMR, MS | Determination of nitrogen atom arrangement in the triazole product. |

| This compound (¹³C labeled alkyne) | ¹³C NMR, MS | Tracing the carbon skeleton during cycloaddition or rearrangement. |

| H₂¹⁸O (as solvent) | MS of product | Investigating the involvement of water in the reaction mechanism, for example, in hydrolysis of intermediates. nih.gov |

X-ray Crystallography of Derived Structures for Understanding Reactivity

While it is often challenging to obtain single crystals of reactive intermediates, X-ray crystallography of stable derivatives or final products provides invaluable, definitive three-dimensional structural information. thieme-connect.com This data can be used to infer the stereochemistry and conformation of the product, which in turn sheds light on the reactivity of the parent molecule and the mechanism of its formation. thieme-connect.comnih.gov

For reactions of this compound that lead to crystalline products, such as the corresponding 1,2,3-triazoles, X-ray crystallography can:

Unambiguously determine the regiochemistry of the cycloaddition (i.e., whether the 1,4- or 1,5-disubstituted triazole is formed). nih.gov

Reveal the solid-state conformation of the molecule, including intramolecular hydrogen bonding involving the hydroxyl group.

Provide insights into intermolecular interactions in the crystal lattice, which can be relevant for materials science applications.

The structures of triazole-fused heterocycles, often synthesized through intramolecular azide-alkyne cycloadditions, are frequently confirmed by X-ray crystallography. thieme-connect.com This technique has also been crucial in characterizing copper complexes that act as catalysts or intermediates in CuAAC reactions, revealing details about the coordination environment of the metal center. doi.org

Future Perspectives and Emerging Research Avenues for 1 Azidohex 4 Yn 3 Ol

Integration in Continuous Flow Chemistry and Microreactor Technology

The synthesis and manipulation of azido (B1232118) compounds often involve hazardous reagents and potentially explosive intermediates. Continuous flow chemistry and microreactor technology offer significant advantages in mitigating these risks and improving process efficiency. The integration of 1-Azidohex-4-yn-3-ol into such systems represents a promising future direction.

Continuous flow systems provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing highly exothermic or fast reactions. labmanager.com The small reaction volumes inherent to microreactors minimize the risk associated with hazardous materials. labmanager.com For the synthesis of this compound itself, a continuous flow process could offer a safer alternative to traditional batch methods, particularly in handling azidating agents. A continuous-flow direct azidation of various alcohols using trimethylsilyl (B98337) azide (B81097) (TMSN₃) mediated by a recyclable catalyst has been reported, demonstrating the feasibility of such an approach. organic-chemistry.org

Furthermore, subsequent transformations of this compound could be performed in-line in a multi-step flow system. mdpi.com This approach avoids the isolation of potentially unstable intermediates and allows for the direct synthesis of more complex molecules. For instance, a flow reactor could be coupled with in-line purification and analysis, enabling high-throughput screening of reaction conditions and catalysts for transformations involving the azide or alkyne group. beilstein-journals.org The use of specialized reactors, such as coil, plate, or Continuous Stirred Tank Reactors (CSTRs), could be explored to optimize different types of reactions involving this compound. ajinomoto.com

Potential Advantages of Continuous Flow for this compound:

| Feature | Advantage |

| Enhanced Safety | Minimized risk when handling azides and performing potentially energetic reactions. |

| Precise Control | Accurate control of temperature, pressure, and residence time, leading to higher selectivity and yield. |

| Scalability | Seamless scaling from laboratory to industrial production by extending operation time or using parallel reactors. ajinomoto.com |

| Process Intensification | Reduced reaction times and plant footprint compared to batch processing. |

| Multi-step Synthesis | Integration of sequential reaction steps without isolation of intermediates. mdpi.com |

Exploration of Novel Catalytic Systems for this compound Transformations

The reactivity of the azide and alkyne groups in this compound is ripe for exploration with novel catalytic systems. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click" reaction, other catalytic methods could unlock new reaction pathways and products. drpress.orgnih.gov

Heterogeneous Catalysts for Azide-Alkyne Cycloadditions: The use of heterogeneous copper catalysts, such as copper nanoparticles supported on various materials (e.g., silica, graphene oxide), could simplify product purification and catalyst recycling. mdpi.com These solid-supported catalysts have shown high efficiency in CuAAC reactions, often in environmentally benign solvents like water or ethanol. mdpi.com

Alternative Metal Catalysis: Beyond copper, other transition metals are known to catalyze azide-alkyne cycloadditions. Ruthenium complexes, for example, can selectively yield the 1,5-disubstituted triazole regioisomer, which is complementary to the 1,4-isomer typically obtained with copper catalysis. nih.goveurekaselect.comacs.org The application of such ruthenium catalysts to this compound could provide access to novel triazole structures. Novel rhodium complexes are also being computationally investigated as promising catalysts for [3+2] azide-alkyne cycloadditions, potentially offering different reactivity and selectivity profiles. rsc.org Nickel-catalyzed azide-alkyne cycloaddition (NiAAC) has also been shown to be effective for terminal alkynes. rsc.org

Catalytic Transformations of the Propargylic Alcohol: The propargylic alcohol moiety opens up another dimension of catalytic transformations. Gold catalysts are known to activate propargylic alcohols towards various reactions, including Meyer-Schuster rearrangement to form enones or intramolecular reactions. ucl.ac.uk For instance, a gold-catalyzed reaction of this compound with a suitable nucleophile could lead to the formation of functionalized pyrroles via an acetylenic Schmidt reaction. ucl.ac.uk Silver catalysis has been used for the hydroazidation of ethynyl (B1212043) carbinols, a reaction that could be explored with this compound to introduce a second azide group. rsc.org

Emerging Catalytic Concepts: Proximity-induced reactions, such as the boronate formation-triggered azide-alkyne cycloaddition (BAAC), represent a novel catalyst-free approach that could be adapted for transformations of this compound, offering orthogonality to traditional click reactions. acs.org

Development of Sustainable and Biocatalytic Approaches